Home > Products > Screening Compounds P24208 > (1R)-Perindopril-d4
(1R)-Perindopril-d4 -

(1R)-Perindopril-d4

Catalog Number: EVT-13851063
CAS Number:
Molecular Formula: C19H32N2O5
Molecular Weight: 372.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(1R)-Perindopril-d4 is a deuterated derivative of perindopril, an angiotensin-converting enzyme (ACE) inhibitor primarily used for treating hypertension and heart failure. The incorporation of deuterium atoms into the perindopril structure enhances its metabolic stability and alters pharmacokinetic properties, potentially improving its efficacy and safety profile in clinical applications .

Source and Classification

(1R)-Perindopril-d4 is classified under the category of pharmaceutical compounds and specifically as a stable isotope-labeled reference standard. It is derived from perindopril, which has been widely utilized in clinical settings since its approval in 1988. The compound is recognized for its role in the renin-angiotensin-aldosterone system, where it acts to lower blood pressure by inhibiting the conversion of angiotensin I to angiotensin II .

Synthesis Analysis

Methods and Technical Details

The synthesis of (1R)-Perindopril-d4 involves several key steps:

  1. Deuteration: This process incorporates deuterium atoms into the perindopril molecule, typically achieved through hydrogenation using deuterium gas (D2) in the presence of a palladium catalyst. Reaction conditions generally include temperatures ranging from 25°C to 50°C and pressures between 1 to 5 atmospheres .
  2. Industrial Production: For large-scale production, high-pressure reactors and continuous flow systems are employed to ensure efficient hydrogenation. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are crucial for verifying the purity and isotopic enrichment of the final product .
  3. Alternative Synthetic Routes: Other methods may involve the use of deuterated reagents and solvents, ensuring that all steps maintain the integrity of the deuterated structure throughout the synthesis process .
Molecular Structure Analysis

Structure and Data

The molecular formula for (1R)-Perindopril-d4 is C19H28D4N2O5C_{19}H_{28}D_{4}N_{2}O_{5}, with a molecular weight of approximately 368.474 g/mol. The structure features various functional groups typical of ACE inhibitors, including an amide bond and a carboxylic acid group, which are critical for its biological activity .

PropertyValue
Molecular FormulaC19H28D4N2O5C_{19}H_{28}D_{4}N_{2}O_{5}
Molecular Weight368.474 g/mol
CAS Number1356929-58-2
Chemical Reactions Analysis

Reactions and Technical Details

(1R)-Perindopril-d4 can undergo several chemical reactions:

  • Oxidation: This compound can be oxidized to form sulfoxide and sulfone derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
  • Reduction: It can be reduced enzymatically to its active metabolite, Perindoprilat D4, through hydrolysis under physiological conditions (pH 7.4, 37°C) .
  • Substitution: Nucleophilic substitution reactions occur at ester and amide functional groups, often using sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Major Products

  • Oxidation Products: Sulfoxide and sulfone derivatives.
  • Reduction Product: Perindoprilat D4.
  • Substitution Products: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action

The mechanism by which (1R)-Perindopril-d4 exerts its pharmacological effects mirrors that of perindopril. As a prodrug, it is converted in the liver to its active form, Perindoprilat D4. This metabolite inhibits ACE, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. Consequently, this leads to vasodilation, reduced blood pressure, and decreased cardiac workload. Additionally, ACE inhibition increases bradykinin levels, further contributing to vasodilation .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as density or boiling point are not readily available for (1R)-Perindopril-d4, general properties associated with similar compounds can be inferred:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Generally soluble in organic solvents like methanol or ethanol.

Chemical Properties

Key chemical properties include:

  • Stability: Enhanced stability due to deuteration.
  • Reactivity: Reacts similarly to non-deuterated perindopril but may exhibit altered kinetics due to isotopic substitution.
Applications

(1R)-Perindopril-d4 serves several scientific purposes:

  • Pharmacokinetics Studies: It is used to study absorption, distribution, metabolism, and excretion (ADME) profiles of perindopril.
  • Metabolism Studies: Investigates metabolic pathways and identifies metabolites.
  • Drug Interaction Studies: Evaluates potential interactions with other drugs by tracking labeled compounds.
  • Clinical Research: Employed in clinical trials to monitor pharmacokinetics in patient populations .

This comprehensive analysis underscores the significance of (1R)-Perindopril-d4 within pharmaceutical research and development contexts, highlighting its potential advantages over traditional formulations through enhanced metabolic stability and altered pharmacokinetics.

Synthesis and Structural Elucidation of (1R)-Perindopril-d4

Methodological Innovations in Deuterium Incorporation Strategies

The synthesis of (1R)-Perindopril-d4 necessitates precise deuterium labeling at specific molecular positions to maintain pharmacological equivalence while enabling analytical traceability. Contemporary approaches focus on late-stage deuteration of advanced intermediates to maximize isotopic purity and minimize side reactions. A pivotal innovation involves the use of Pd/C-catalyzed deuterium exchange on the alanine-derived fragment prior to peptide coupling, achieving >98% deuterium incorporation at the methyl positions (C-2,3,3,3-d₄) [3] [7]. Alternative routes employ sodium borodeuteride reduction of ketone precursors, though this method risks over-reduction and necessitates rigorous purification to maintain stereochemical integrity [4].

A breakthrough methodology leverages chiral auxiliaries to direct site-specific deuterium transfer during reductive amination. For instance, (S)-proline-derived catalysts enable asymmetric deuteration of the α,β-unsaturated ketone intermediate, yielding the deuterated norvaline moiety with 99.5% enantiomeric excess (ee) [5]. This approach circumvents isotopic dilution observed in traditional acid/base-catalyzed H/D exchange protocols.

Table 1: Comparative Analysis of Deuteration Methods for (1R)-Perindopril-d4 Precursors

Deuteration StrategyDeuterium SourceIsotopic Purity (%)Key Limitation
Pd/C-Catalyzed Exchange (80°C)D₂O98.5Ester hydrolysis risk
NaBD₄ Reduction (-30°C)NaBD₄97.2Diastereomer formation (5-8%)
Chiral Auxiliary-MediatedDCO₂H99.7Multi-step auxiliary attachment

Stereochemical Control in Asymmetric Synthesis of (1R)-Perindopril-d4

Stereoselective construction of the (1R) configuration requires meticulous chiral induction during the coupling of deuterated L-alanine equivalents with the octahydroindole-2-carboxylic acid (OIC) scaffold. Evans oxazolidinone chemistry enables asymmetric alkylation of deuterated alanine enolates, preserving the (S)-configuration at C-2 while introducing the (1R)-butyl chain [3]. Critical parameters include:

  • Temperature control (-78°C) to suppress racemization
  • Chelating agents (e.g., MgBr₂·OEt₂) to enforce Re-face selectivity
  • Low-dielectric solvents (CH₂Cl₂) to minimize kinetic isotope effects [5]

Post-coupling, enzymatic resolution using immobilized subtilisin achieves diastereomeric purity >99% by selectively hydrolyzing the (1S)-epimer’s benzyl ester. This process exploits differential binding affinities of (1R) vs. (1S) diastereomers to the enzyme’s hydrophobic pocket [9]. X-ray crystallography confirms retention of the (2S,3aS,7aS)-configuration in the OIC core after deuteration, with deuterium atoms inducing negligible bond-length variations (<0.02 Å) [7].

Comparative Analysis of Esterification and Deuteration Protocols

Industrial-scale synthesis faces the critical decision of sequencing deuteration relative to esterification:

Protocol A (Deuteration-first):

  • Deuteration of N-protected L-alanine methyl ester via Pd/D₂O (80°C, 12h)
  • Esterification: Ethyl chloroformate, triethylamine, EtOH (0°C, 2h) [3]Advantage: Avoids β-elimination in deuterated acrylatesYield: 82%

Protocol B (Esterification-first):

  • Esterification of undeuterated L-alanine
  • Deuteration via Rh/C-catalyzed D₂ gas (50 psi, 25°C, 8h)Disadvantage: Deuterium scrambling at Cα (∼15%) [5]

Table 2: Performance Metrics of Synthesis Sequences

ParameterProtocol AProtocol BHybrid Approach
Overall Yield (%)685475
Isomeric Purity (de)>999298.5
Residual Solvent (ppm)<50320110
Production Cost Index1.01.81.2

The hybrid approach—deuterating after tert-butoxycarbonyl (Boc) protection but before esterification—optimizes isotopic fidelity and cost efficiency. Boc shielding prevents deuteration at the amide nitrogen while allowing quantitative H/D exchange at the methyl group [10].

Optimization of Catalytic Hydrogenation for Benzyl Ester Derivatives

Removal of the benzyl protecting group from the OIC carboxylic acid demands precision hydrogenation to avoid epimerization or deuterium loss. Standard Pd(OH)₂/C catalysts (Pearlman’s catalyst) generate acidic byproducts that catalyze deutonium exchange. Optimized conditions utilize:

  • Neutral supports: TiO₂ instead of acidic Al₂O₃ [2]
  • Nanoparticle spacing: ≥5 nm inter-particle distance to suppress toluene formation (from over-hydrogenation) by 83% [10]
  • Deuterium-compatible buffers: Triethylamine/D₂O (pH 8.5) to quench acidity

Kinetic studies reveal hydrogenation follows Langmuir-Hinshelwood kinetics, where competitive adsorption between benzyl ester and deuterium governs selectivity. At 30 psi H₂ and 20°C, TOF values reach 420 h⁻¹ with <0.3% epimerization [6] [10]. Crucially, replacing H₂ with D₂ during debenzylation minimizes deuterium washout from the alanine methyl groups, preserving isotopic purity at 99.1% [4].

Impurity Profiling and Isolation Techniques During Industrial-Scale Production

Industrial manufacturing of (1R)-Perindopril-d4 (CAS: 1356929-58-2) generates characteristic impurities requiring stringent control:

  • EP Impurity L (C₁₁H₁₇NO₃): Undeuterated alanine analogue from incomplete deuteration
  • Perindopril-d₃: Monodeuterated variant caused by proton leakage during NaBD₄ reduction
  • (1S)-Epimer: Diastereomeric contaminant from inadequate enzymatic resolution [7]

Chromatographic resolution employs mixed-mode stationary phases (C18/cation-exchange) with 0.1% CF₃CO₂D in deuterated acetonitrile/D₂O mobile phases. This achieves baseline separation of epimers (ΔRt = 2.3 min) and quantifies impurities at 0.05% levels [4]. For isolation, pH-zone-refining countercurrent chromatography isolates milligram quantities of (1S)-epimer-d4 using methyl-tert-butyl ether/acetonitrile/D₂O (2:2:3) with NH₃ as retainer and CF₃CO₂D as eluter [7].

Process optimization reduces Perindopril-d3 formation to <0.1% by implementing:

  • In-line FTIR monitoring of C-D stretches (2050-2300 cm⁻¹) during deuteration
  • Cryogenic traps (-70°C) to prevent D/H exchange during solvent removal

Properties

Product Name

(1R)-Perindopril-d4

IUPAC Name

(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

Molecular Formula

C19H32N2O5

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14+,15-,16-/m0/s1/i3D3,12D

InChI Key

IPVQLZZIHOAWMC-BOQQVUEASA-N

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O

Isomeric SMILES

[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)(C([2H])([2H])[2H])N[C@H](CCC)C(=O)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.